

Inter-Laboratory Comparison Guide: Trimethyllysine-d9 Analysis

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Compound of Interest		
Compound Name:	Trimethyllysine-d9	
Cat. No.:	B15139054	Get Quote

This guide provides a framework for the inter-laboratory comparison of **Trimethyllysine-d9** (TML-d9) analysis, primarily used as an internal standard for the quantification of Trimethyllysine (TML) in biological matrices. The content is geared towards researchers, scientists, and drug development professionals, offering a standardized analytical method and expected performance characteristics based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

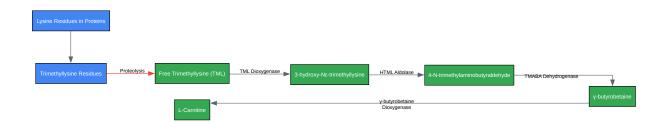
Introduction

Trimethyllysine is a post-translationally modified amino acid that plays a crucial role in carnitine biosynthesis and has been identified as a precursor to the cardiovascular risk marker, trimethylamine N-oxide (TMAO).[1] Accurate quantification of TML in biological fluids is therefore of significant interest. The stable isotope-labeled form, **Trimethyllysine-d9**, is the preferred internal standard for LC-MS/MS-based quantification, ensuring high accuracy and precision. This guide outlines a typical analytical workflow and performance expectations to facilitate consistency and comparability of results across different laboratories.

Signaling and Metabolic Pathway

Trimethyllysine is a key intermediate in the biosynthesis of carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The pathway begins with the post-translational methylation of lysine residues in proteins, which are subsequently degraded to release free TML.





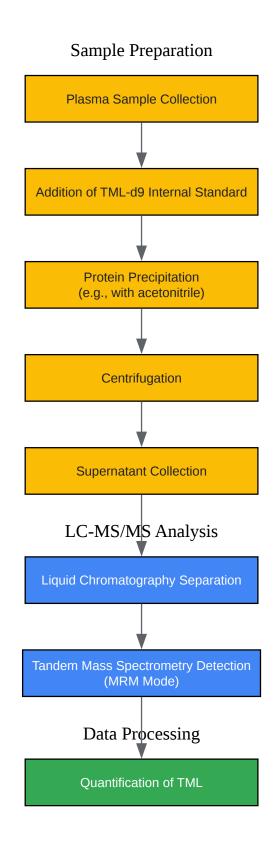
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Figure 1: Carnitine Biosynthesis Pathway.[1]

Experimental Workflow for TML Analysis using TMLd9

The following diagram outlines a standard workflow for the quantification of TML in plasma samples using TML-d9 as an internal standard.





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Figure 2: Analytical Workflow for TML Quantification.



Experimental Protocols

- Sample Collection: Collect whole blood in EDTA-coated tubes.
- Plasma Separation: Centrifuge the blood samples to separate the plasma.
- Internal Standard Spiking: To 100 μL of plasma, add a known concentration of Trimethyllysine-d9 solution.
- Protein Precipitation: Add 300 μL of cold acetonitrile to the plasma sample to precipitate proteins.
- Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
- Liquid Chromatography (LC):
 - o Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common for the separation of amino acids.
 - Flow Rate: A typical flow rate is around 0.4 mL/min.
 - Injection Volume: 5-10 μL of the prepared sample is injected.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in positive mode is used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for the selective detection and quantification of TML and TML-d9.
 - MRM Transitions: Specific precursor-to-product ion transitions for both TML and TML-d9 should be optimized on the mass spectrometer being used.



Data Presentation: Expected Performance Characteristics

The following tables summarize the expected performance characteristics for a validated LC-MS/MS method for TML analysis using TML-d9 as an internal standard. These values are representative and may vary between laboratories and instrument platforms.

Table 1: Linearity and Sensitivity

Parameter	Expected Value
Linearity (r²)	> 0.99
Limit of Detection (LOD)	0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL

Table 2: Accuracy and Precision

Quality Control Level	Accuracy (% Recovery)	Precision (% RSD)
Low QC	85 - 115%	< 15%
Medium QC	85 - 115%	< 15%
High QC	85 - 115%	< 15%

Table 3: Matrix Effect and Recovery

Parameter	Expected Value
Matrix Effect	80 - 120%
Extraction Recovery	> 80%

Conclusion



Trimethyllysine-d9 as an internal standard. By adhering to the outlined experimental protocols and striving for the presented performance characteristics, laboratories can achieve more consistent and comparable results. This is crucial for advancing research into the roles of TML in health and disease, particularly in the context of cardiovascular and metabolic disorders. Regular participation in proficiency testing or inter-laboratory comparison studies, when available, is highly recommended to ensure ongoing analytical quality.

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References

- 1. Carnitine Biosynthesis Chemical Structure, Functions and Regulation Creative Proteomics Blog [creative-proteomics.com]
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